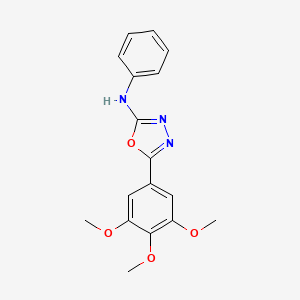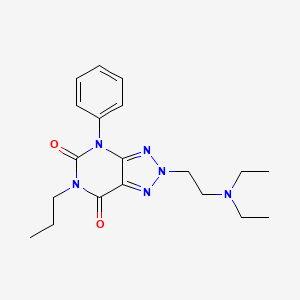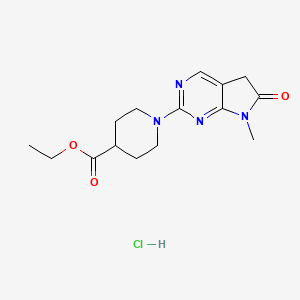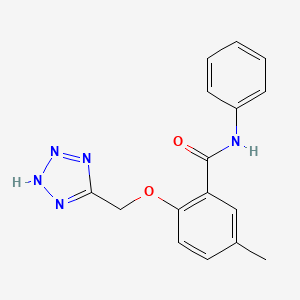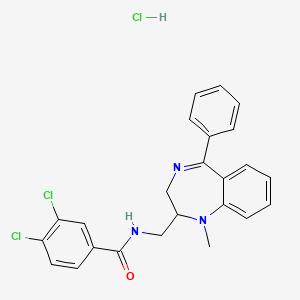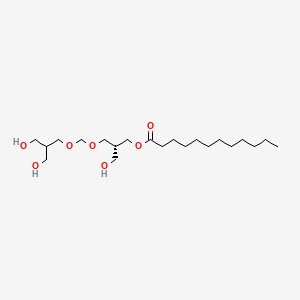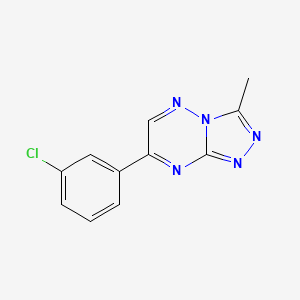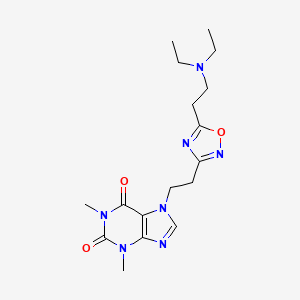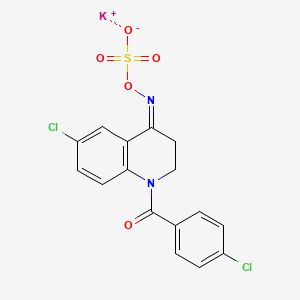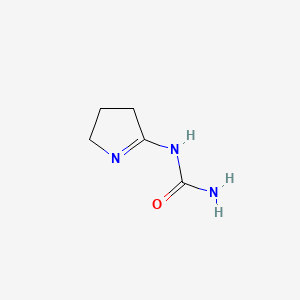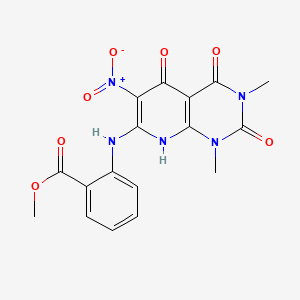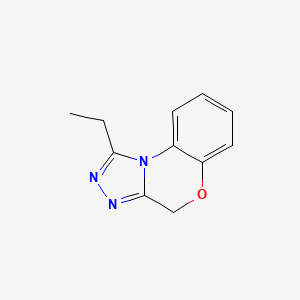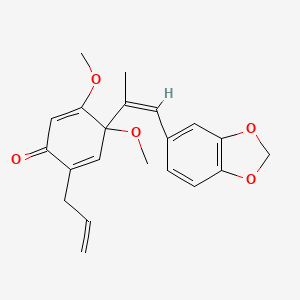
Isofutoquinol B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isofutoquinol B is a lignan, a type of phenylpropanoid compound, found in certain plant species. Lignans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and promising bioactivities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isofutoquinol B typically involves multiple steps, starting from simpler phenolic compounds. One common synthetic route includes the oxidative coupling of phenolic precursors under controlled conditions. The reaction conditions often involve the use of catalysts such as copper or iron salts, and the reactions are carried out in organic solvents like methanol or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources or synthetic production using optimized reaction conditions. The extraction process includes solvent extraction, purification through chromatography, and crystallization. For synthetic production, the process is scaled up using industrial reactors, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Isofutoquinol B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted this compound compounds .
Scientific Research Applications
Isofutoquinol B has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: this compound is studied for its role in plant metabolism and defense mechanisms.
Medicine: Research has shown potential anti-inflammatory, antioxidant, and anticancer properties of this compound.
Industry: It is used in the development of natural product-based pharmaceuticals and as a bioactive compound in nutraceuticals
Mechanism of Action
The mechanism of action of Isofutoquinol B involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Isofutoquinol B is compared with other lignans and phenylpropanoid compounds:
Similar Compounds: Isofutoquinol A, Futoquinol, and Isodihydrofutoquinol A and B.
Properties
CAS No. |
62532-61-0 |
|---|---|
Molecular Formula |
C21H22O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[(Z)-1-(1,3-benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C21H22O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-12H,1,6,13H2,2-4H3/b14-9- |
InChI Key |
AOZTYYBGNNXAOI-ZROIWOOFSA-N |
Isomeric SMILES |
C/C(=C/C1=CC2=C(C=C1)OCO2)/C3(C=C(C(=O)C=C3OC)CC=C)OC |
Canonical SMILES |
CC(=CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


